molecular formula C8H11BrN2 B1494282 3-Bromo-5-isopropylpyridin-2-amine

3-Bromo-5-isopropylpyridin-2-amine

Cat. No.: B1494282
M. Wt: 215.09 g/mol
InChI Key: YEDINTUDFIZHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-isopropylpyridin-2-amine (CAS 1381938-44-8) is a halogenated pyridine derivative with a bromine atom at position 3, an isopropyl group at position 5, and an amine group at position 2. Its molecular formula is C₈H₁₁BrN₂, and it is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. The compound is less commercially available, with only one supplier listed in the provided data, suggesting challenges in synthesis or niche applications .

Properties

IUPAC Name

3-bromo-5-propan-2-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5(2)6-3-7(9)8(10)11-4-6/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDINTUDFIZHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(N=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring significantly influence solubility, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Bromo-5-isopropylpyridin-2-amine Br (3), isopropyl (5), NH₂ (2) C₈H₁₁BrN₂ 229.09 Low commercial availability; bulky isopropyl group enhances lipophilicity .
3-Bromo-5-chloropyridin-2-amine Br (3), Cl (5), NH₂ (2) C₅H₄BrClN₂ 207.46 High structural similarity (0.81); used in antitrypanosomal agent synthesis .
2-Bromo-5-methoxypyridin-3-amine Br (2), OCH₃ (5), NH₂ (3) C₆H₇BrN₂O 217.04 High similarity (0.90); methoxy group increases electron density at position 5 .
5-Bromo-3-methylpyridin-2-amine Br (5), CH₃ (3), NH₂ (2) C₆H₇BrN₂ 187.04 Methyl group reduces steric hindrance, improving reactivity in alkylation .
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Br (3), Cl (5), CF₃ (6), NH₂ (2) C₆H₃BrClF₃N₂ 275.45 Trifluoromethyl group enhances electronegativity and metabolic stability .

Commercial and Industrial Relevance

  • Pharmaceutical Utility : Compounds with trifluoromethyl or chloro substituents (e.g., 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine) are prioritized in drug discovery due to improved pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.